(E)-but-2-enedioic acid;1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)piperazine
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Overview
Description
(E)-but-2-enedioic acid;1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a butenedioic acid moiety and a hexahydro-s-indacenyl piperazine group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)piperazine typically involves multi-step organic reactions. The initial step often includes the preparation of the hexahydro-s-indacenyl piperazine intermediate, followed by its coupling with butenedioic acid under controlled conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(E)-but-2-enedioic acid;1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)piperazine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Butenedioic acid derivatives: Compounds with similar butenedioic acid moieties.
Hexahydro-s-indacenyl piperazine analogs: Compounds with similar piperazine structures.
Uniqueness
(E)-but-2-enedioic acid;1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)piperazine is unique due to its combined structural features, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
64695-71-2 |
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Molecular Formula |
C20H26N2O4 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)piperazine |
InChI |
InChI=1S/C16H22N2.C4H4O4/c1-3-12-11-13-4-2-6-15(13)16(14(12)5-1)18-9-7-17-8-10-18;5-3(6)1-2-4(7)8/h11,17H,1-10H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
LWZCHIYFORLWJE-WLHGVMLRSA-N |
Isomeric SMILES |
C1CC2=CC3=C(CCC3)C(=C2C1)N4CCNCC4.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CC2=CC3=C(CCC3)C(=C2C1)N4CCNCC4.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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